molecular formula C21H13Cl2N3O4 B11276696 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide

Cat. No.: B11276696
M. Wt: 442.2 g/mol
InChI Key: FDLBEEAMQDLBIV-UHFFFAOYSA-N
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Description

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring substituted with dichloro and methyl groups, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide typically involves multi-step organic reactions. The starting materials often include 5,7-dichloro-2-aminobenzoxazole and 2-methyl-5-nitrobenzoic acid. The synthetic route may involve:

    Formation of Benzoxazole Ring: The initial step involves the cyclization of 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Amidation: The final step involves the coupling of the benzoxazole derivative with 2-methyl-5-nitrobenzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups on the benzoxazole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines or thiols, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products

    Reduction: Formation of the corresponding amine derivative

    Substitution: Formation of substituted benzoxazole derivatives

    Oxidation: Formation of carboxylic acid derivatives

Scientific Research Applications

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide
  • N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide

Uniqueness

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzoxazole ring, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C21H13Cl2N3O4

Molecular Weight

442.2 g/mol

IUPAC Name

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide

InChI

InChI=1S/C21H13Cl2N3O4/c1-11-5-6-13(21-25-18-10-14(22)9-16(23)19(18)30-21)8-17(11)24-20(27)12-3-2-4-15(7-12)26(28)29/h2-10H,1H3,(H,24,27)

InChI Key

FDLBEEAMQDLBIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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